Technical Guide: 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde
Technical Guide: 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde
This technical guide details the chemical profile, synthetic utility, and application of 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde (CAS 1355193-12-2), a critical pyridine scaffold in medicinal chemistry.
A Privileged Scaffold for Kinase Inhibitor Design
CAS Number: 1355193-12-2 Molecular Formula: C₁₂H₁₇N₃O Molecular Weight: 219.28 g/mol IUPAC Name: 4-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde
Executive Summary
4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde is a functionalized pyridine intermediate extensively used in the synthesis of small-molecule kinase inhibitors (TKIs). Its structure combines three pharmacophoric elements:
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Pyridine Core: Provides a hydrogen-bond acceptor motif crucial for hinge binding in kinase domains.
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Aldehyde Handle (C3): A highly reactive electrophile for reductive amination or condensation reactions, allowing the attachment of "tail" moieties or solubilizing groups.
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N-Methylpiperazine (C6): A classic "solvent-exposed" motif that enhances aqueous solubility and pharmacokinetic (PK) profiles, frequently seen in drugs like Imatinib , Ponatinib , and Brigatinib .
Structural Clarification: While the user query specified "piperazin-1-yl" (implying a free secondary amine), CAS 1355193-12-2 is strictly assigned to the N-methylated derivative (4-methylpiperazin-1-yl). The non-methylated analog (CAS 261715-38-2) is a distinct entity. This guide focuses on the N-methyl variant (CAS 1355193-12-2) as defined by the registry number.
Chemical Profile & Properties[1][2]
| Property | Specification | Mechanistic Implication |
| Appearance | Pale yellow to off-white solid | Conjugated system; purity indicator (darkening indicates oxidation). |
| Melting Point | 68–72 °C | Low melting point requires careful temperature control during vacuum drying to avoid sintering. |
| Solubility | DCM, MeOH, DMSO, dilute acid | The basic piperazine nitrogen ( |
| Reactivity | Electrophilic Aldehyde | Susceptible to oxidation (to carboxylic acid) or nucleophilic attack (amines, hydrides). |
| Stability | Air-sensitive (Aldehyde) | Store under inert gas (Ar/N₂) at 2–8°C to prevent aerobic oxidation to the nicotinic acid derivative. |
Synthetic Utility & Mechanism
Synthesis of the Scaffold (SₙAr Mechanism)
The synthesis of CAS 1355193-12-2 typically proceeds via Nucleophilic Aromatic Substitution (SₙAr) . The starting material, 6-Chloro-4-methylnicotinaldehyde , possesses a chlorine atom activated by the electron-deficient pyridine ring (ortho to the ring nitrogen) and the electron-withdrawing aldehyde group.
Reaction Logic:
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Regioselectivity: The C6 position is highly activated for nucleophilic attack due to the inductive effect of the ring nitrogen and the resonance withdrawal of the C3-aldehyde.
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Base Choice: Potassium Carbonate (K₂CO₃) is preferred to neutralize the HCl byproduct without catalyzing aldol condensation of the aldehyde.
Figure 1: Synthetic route to CAS 1355193-12-2 via Nucleophilic Aromatic Substitution.
Downstream Application: Reductive Amination
The primary utility of this aldehyde is to link the solubilizing pyridine-piperazine tail to a core scaffold (e.g., an aminopyrazole or aminopyrimidine) via Reductive Amination .
Mechanism:
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Imine Formation: The aldehyde reacts with a primary amine (R-NH₂) to form a hemiaminal, which dehydrates to an imine (Schiff base).
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Reduction: The imine is selectively reduced by Sodium Triacetoxyborohydride (STAB) . STAB is chosen over NaBH₄ because it is less basic and tolerates the aldehyde functionality, preventing direct reduction of the aldehyde to an alcohol before imine formation.
Experimental Protocols
Protocol A: Synthesis of CAS 1355193-12-2
Validating the Scaffold Integrity
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Setup: Charge a 3-neck round-bottom flask with 6-Chloro-4-methylnicotinaldehyde (1.0 eq) and anhydrous DMF (10 vol).
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Reagent Addition: Add K₂CO₃ (2.0 eq) followed by N-methylpiperazine (1.2 eq) dropwise.
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Note: Exothermic reaction. Control addition rate to maintain internal temp < 30°C.
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Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
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Endpoint: Disappearance of chloro-aldehyde peak.
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Workup: Cool to RT. Pour into ice-water (50 vol). The product may precipitate. If not, extract with EtOAc (3x).
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Purification: Wash organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Reductive Amination (Coupling)
Linking the Scaffold to a Drug Core
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Imine Formation: Dissolve the amine core (1.0 eq) and CAS 1355193-12-2 (1.1 eq) in DCE (1,2-Dichloroethane) .
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Activation: Add Acetic Acid (1–2 eq) to catalyze imine formation. Stir at RT for 1 hour.
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Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.
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Critical Step: Do not dump the hydride; rapid gas evolution (H₂) can occur.
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Quench: After 12h, quench with sat. NaHCO₃. Extract with DCM.[1]
Quality Control & Analytical Standards
To ensure the integrity of this intermediate for drug development, the following analytical criteria must be met:
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic aldehyde singlet (~10.0 ppm); Piperazine protons (2.4-3.6 ppm); Methyl singlet (~2.3 ppm). |
| Purity | HPLC (C18, ACN/H₂O) | > 98.0% (Area %). Impurity < 0.5% (Carboxylic acid derivative). |
| Residual Solvents | GC-Headspace | DMF < 880 ppm; EtOAc < 5000 ppm. |
| Water Content | Karl Fischer (KF) | < 0.5% w/w (Aldehydes hydrate easily; keep dry). |
Structural Visualization (Pharmacophore Map)
The following diagram illustrates the functional logic of the molecule in a biological context (e.g., binding to a kinase ATP pocket).
Figure 2: Pharmacophore mapping of CAS 1355193-12-2 showing functional regions for synthetic modification and biological interaction.
Safety & Handling (GHS)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under Argon . The aldehyde is prone to autoxidation to 4-methyl-6-(4-methylpiperazin-1-yl)nicotinic acid upon prolonged exposure to air.
References
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BLD Pharm. (2025). Product Analysis: 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde (CAS 1355193-12-2).[2] Retrieved from
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ChemScene. (2024). Safety Data Sheet: 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde. Retrieved from
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 1355193-12-2. Retrieved from
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Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination. Organic Letters, 4(7), 1201–1204. Retrieved from
